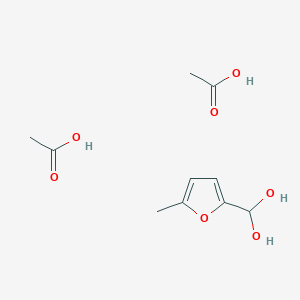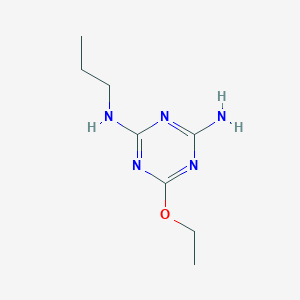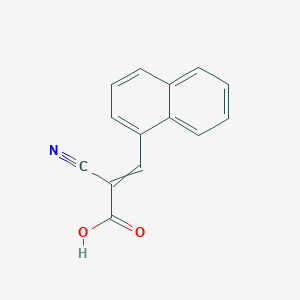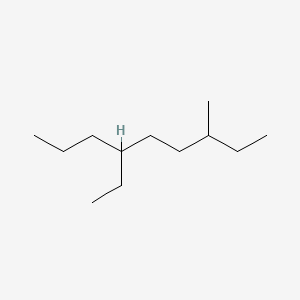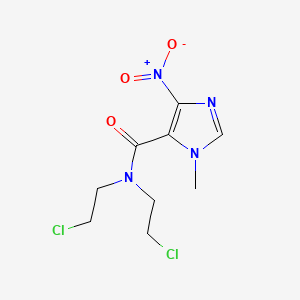
5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate typically involves the condensation of acetylferrocene with 5-phenyl-1,2-oxazole-3-carbaldehydes. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro-oxazole compounds .
Scientific Research Applications
5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole: A related compound with similar structural features.
1,2-Oxazole: Another related compound with a different degree of saturation.
5-Phenyl-1,2-oxazole: A compound with a similar phenyl group but different functional groups.
Uniqueness
5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62243-13-4 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(15)16-11-8-10(17-13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
QLLGWRVJXMQISB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.1]oct-3-ene](/img/structure/B14558050.png)
![2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol](/img/structure/B14558058.png)
![N-Phenyl-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea](/img/structure/B14558059.png)
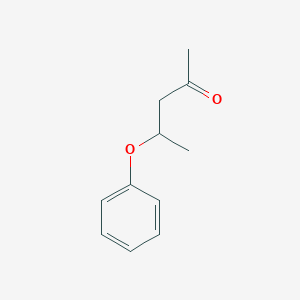
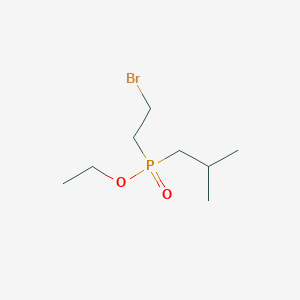
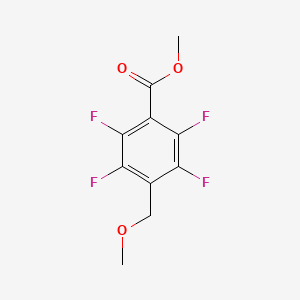
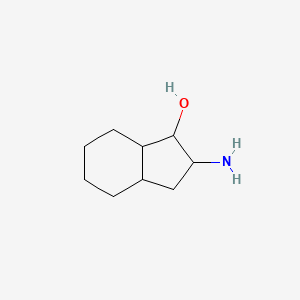
![2-[(4-Chlorophenyl)methyl]naphthalen-1-ol](/img/structure/B14558083.png)
